3-Ethyl-4-fluoroaniline
Overview
Description
3-Ethyl-4-fluoroaniline is an organic compound with the molecular formula C8H10FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an ethyl group at the third position and a fluorine atom at the fourth position
Mechanism of Action
Target of Action
3-Ethyl-4-fluoroaniline is a derivative of aniline, specifically 4-fluoroaniline . Anilines are a class of compounds that are used as precursors in the synthesis of a wide range of chemicals . .
Mode of Action
Anilines, in general, are known to undergo various chemical reactions, including nucleophilic substitution . The presence of the fluorine atom on the aniline ring may influence the reactivity of the compound, potentially altering its interaction with its targets .
Biochemical Pathways
It’s known that fluoroanilines can be metabolized under aerobic conditions . For instance, 4-fluoroaniline can be metabolized by certain bacteria, suggesting that it may interact with microbial metabolic pathways .
Result of Action
It’s known that fluoroanilines can be metabolized by certain bacteria, suggesting that they may have an impact on microbial communities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain bacteria can influence the compound’s degradation . Additionally, the compound’s stability and reactivity may be affected by factors such as pH, temperature, and the presence of other chemicals in the environment.
Biochemical Analysis
Cellular Effects
Studies on similar fluoroanilines have shown that they can have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that fluoroanilines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 3-Ethyl-4-fluoroaniline in animal models .
Metabolic Pathways
It is known that fluoroanilines can be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with ethylamine, followed by the reduction of the nitro group to an amine. The reaction conditions typically involve the use of a solvent such as ethanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration of ethylbenzene to produce 3-ethyl-4-nitrobenzene, followed by catalytic hydrogenation to reduce the nitro group to an amine. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products:
Oxidation: Quinones and nitroso compounds.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
3-Ethyl-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
4-Fluoroaniline: A simpler analog with only a fluorine substituent.
3-Ethylaniline: Similar structure but lacks the fluorine atom.
4-Ethylaniline: Ethyl group at the fourth position instead of the third.
Uniqueness: 3-Ethyl-4-fluoroaniline is unique due to the combined presence of both ethyl and fluorine substituents, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s reactivity and potential biological activity, while the ethyl group influences its physical properties and interactions with other molecules .
Properties
IUPAC Name |
3-ethyl-4-fluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACCCHKDZYEEGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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